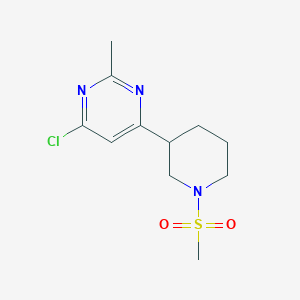

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine

描述

属性

IUPAC Name |

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-8-13-10(6-11(12)14-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBENCTHKBNUYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601162063 | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316218-10-6 | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316218-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-chloro-2-methyl-6-[1-(methylsulfonyl)-3-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601162063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, with CAS number 1316218-10-6, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 289.78 g/mol. The structure features a pyrimidine core substituted with a piperidine moiety containing a methylsulfonyl group, which may influence its biological interactions.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| EGFR Inhibition | Cancer Cells | 15 | |

| PDGFR Inhibition | Cancer Cells | 28 | |

| Cytotoxic Activity | HepG2, A549, MCF-7 | 5–10 |

The biological activity of this compound may be attributed to its ability to inhibit specific protein kinases. The presence of the piperidine ring and the methylsulfonyl group can enhance binding affinity to target proteins, potentially leading to effective inhibition of cancer cell proliferation. For example, compounds with similar structures have shown to disrupt the signaling pathways mediated by EGFR, leading to reduced tumor growth .

Case Studies

- In Vitro Studies : A study investigating the effects of related pyrimidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, including HepG2 and A549. The mechanism was linked to the activation of caspase pathways, suggesting that these compounds can effectively trigger programmed cell death in malignant cells .

- In Vivo Studies : Animal models treated with pyrimidine derivatives exhibited significant tumor regression compared to control groups. The study highlighted the importance of structural modifications in enhancing bioavailability and therapeutic efficacy .

科学研究应用

Chemical Properties and Structure

The compound has the following chemical formula: CHClNOS and a molecular weight of approximately 289.78 g/mol. Its structure includes a pyrimidine ring substituted with a chloro group, a methyl group, and a piperidine moiety with a methylsulfonyl group, which enhances its solubility and biological interactions.

Anticancer Potential

Research indicates that compounds containing piperidine, including 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidine, exhibit promising anticancer properties. Studies have shown that derivatives of piperidine can induce apoptosis in various cancer cell lines, including hematological malignancies. For instance, related compounds have demonstrated the ability to inhibit the growth of myeloma and leukemia cells while promoting the expression of apoptosis-related genes such as p53 and Bax .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves interaction with specific biological macromolecules. Molecular docking studies suggest that the compound can effectively bind to target proteins associated with cancer progression, thus inhibiting tumor growth and promoting cell death .

Case Studies

Several studies have focused on the therapeutic applications of piperidine-containing compounds:

- Anticancer Studies : Research has shown that modifications in piperidine derivatives can lead to enhanced anticancer activity. For example, compounds similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

- Molecular Docking Studies : Computational analyses have been employed to predict how these compounds interact with target proteins involved in cancer pathways. These studies provide insights into optimizing chemical structures for improved efficacy .

相似化合物的比较

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine

This compound (reported by Zou and Zhu, 2010) shares a pyrimidine core with chloro and substituted piperidine groups but differs in key features :

- Pyrimidine Substituents : Position 6 has a methoxy group instead of a methylsulfonyl-piperidinyl group.

- Piperidine Modifications : The piperidine ring is 3,5-dimethylated and linked via a phenylsulfanyl bridge, contrasting with the direct methylsulfonyl-piperidinyl attachment in the target compound.

- Additional Chloro Group : A second chloro group is present on the phenyl ring, which may influence steric hindrance and lipophilicity.

Physicochemical and Pharmacokinetic Properties

Critical Analysis of Structural Differences

Position 6 Modifications : A methoxy group (in the analogue) vs. a methylsulfonyl-piperidinyl group (target) alters electronic effects. Methoxy is electron-donating, while methylsulfonyl is electron-withdrawing, influencing reactivity in nucleophilic substitution reactions .

Chloro Substitution : The additional chloro group in the analogue may confer resistance to metabolic degradation but could increase toxicity risks .

常见问题

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。